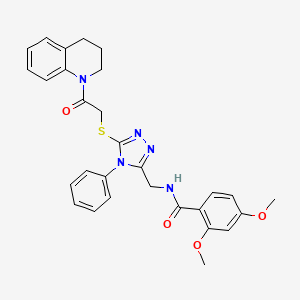
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C29H29N5O4S and its molecular weight is 543.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C28H30N4O4S and a molecular weight of 534.63 g/mol. The structural components include a quinoline moiety, a triazole ring, and a dimethoxybenzamide group. These features contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of triazole and quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation in various cancer cell lines.
Case Study:
A study evaluating the efficacy of related quinoline derivatives reported IC50 values ranging from 1.2 µM to 10 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines. The most potent derivative achieved significant cell cycle arrest at the G2/M phase and induced apoptosis through activation of caspases .
Antimicrobial Activity
Compounds containing triazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against various strains of bacteria.
Research Findings:
In vitro assays have shown that similar compounds demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. The presence of methoxy groups is believed to enhance its ability to scavenge free radicals.
Experimental Data:
A comparative study found that derivatives with similar structural motifs exhibited significant DPPH radical scavenging activity with IC50 values lower than 30 µg/mL .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to disrupt the cell cycle in cancer cells by inducing apoptosis through caspase activation.
- Antimicrobial Mechanism : The triazole moiety may interfere with fungal cell wall synthesis or bacterial protein synthesis pathways.
- Antioxidant Action : The methoxy groups likely contribute to electron donation capabilities that neutralize free radicals.
Propiedades
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O4S/c1-37-22-14-15-23(25(17-22)38-2)28(36)30-18-26-31-32-29(34(26)21-11-4-3-5-12-21)39-19-27(35)33-16-8-10-20-9-6-7-13-24(20)33/h3-7,9,11-15,17H,8,10,16,18-19H2,1-2H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCQNMLLSWUVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














